molecular formula C21H28N2O4S2 B497412 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 325991-77-3

1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B497412
CAS No.: 325991-77-3
M. Wt: 436.6g/mol
InChI Key: VVFNYBXMVWVGLF-UHFFFAOYSA-N
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Description

1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound belonging to the class of sulfonyl piperazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine
  • 1-(2-((2,4-dimethylphenyl)sulfonyl)phenyl)piperazine
  • 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine

Uniqueness

1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,4-bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-15-6-8-17(3)20(12-15)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-13-16(2)7-9-18(21)4/h6-9,12-13,19H,10-11,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFNYBXMVWVGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)C)C)S(=O)(=O)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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